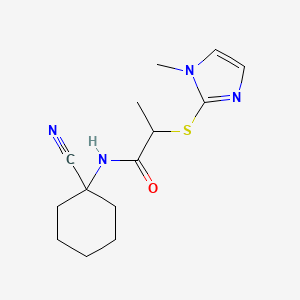
N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)propanamide is a useful research compound. Its molecular formula is C14H20N4OS and its molecular weight is 292.4. The purity is usually 95%.
The exact mass of the compound N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)propanamide, with the CAS number 876866-86-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₄H₂₀N₄OS
- Molecular Weight : 292.40 g/mol
- Structure : The compound features a cyanocyclohexyl group and an imidazolyl thioether, which are critical for its biological activity.
The biological activity of this compound is largely attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Modulation of Signaling Pathways : It has been proposed that the compound interacts with signaling pathways such as Wnt/β-catenin, which is crucial in cancer progression. This interaction could lead to reduced cell proliferation and increased apoptosis in tumor cells.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
In a study focusing on colorectal cancer, this compound demonstrated significant inhibition of cell growth in SW480 and HCT116 cancer cell lines. The IC50 values were reported at approximately 2 μM and 0.12 μM, respectively, indicating a potent anticancer effect. The compound also reduced the expression of Ki67, a marker associated with cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Mechanistic Insights
Further investigations into the compound's mechanism revealed that it binds to specific sites on β-catenin, disrupting its role in Wnt signaling. This disruption leads to decreased transcriptional activity associated with oncogenesis. In vivo studies using xenograft models showed that treatment with this compound resulted in tumor size reduction and altered expression of genes related to cell cycle regulation .
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(1-methylimidazol-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-11(20-13-16-8-9-18(13)2)12(19)17-14(10-15)6-4-3-5-7-14/h8-9,11H,3-7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZENQAZQGVUOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57263552 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














